2-Cyano-3-(2,5-dichlorophenyl)propionic Acid
CAS No.:
Cat. No.: VC16491926
Molecular Formula: C10H7Cl2NO2
Molecular Weight: 244.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7Cl2NO2 |
|---|---|
| Molecular Weight | 244.07 g/mol |
| IUPAC Name | 2-cyano-3-(2,5-dichlorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H7Cl2NO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15) |
| Standard InChI Key | XPFAEYGQQNHODO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)CC(C#N)C(=O)O)Cl |
Introduction
2-Cyano-3-(2,5-dichlorophenyl)propionic acid is an organic compound with the molecular formula C₁₀H₇Cl₂NO₂ and a molecular weight of approximately 244.07 g/mol . It belongs to the category of carboxylic acids, specifically α-cyano acids, and is notable for its cyano group and two chlorine atoms attached to a phenyl ring. This compound is synthesized primarily for research purposes and has potential applications in medicinal chemistry and materials science as an intermediate in the synthesis of more complex organic molecules.
Synthesis of 2-Cyano-3-(2,5-dichlorophenyl)propionic Acid
The synthesis of this compound typically involves a two-step process:
-
Condensation Reaction: The first step involves the condensation of 2,5-dichlorobenzaldehyde with malononitrile. This reaction forms a key intermediate that is then further processed.
-
Hydrolysis: The intermediate undergoes hydrolysis to yield the desired product, 2-cyano-3-(2,5-dichlorophenyl)propionic acid.
Industrial methods may employ continuous flow reactors to optimize large-scale production, ensuring consistent quality and yield.
Applications and Biological Activity
2-Cyano-3-(2,5-dichlorophenyl)propionic acid serves as an intermediate in organic synthesis and has potential applications in pharmaceuticals due to its biological activity. The cyano group can participate in nucleophilic addition reactions, while the dichlorophenyl moiety may engage in interactions with enzymes or receptors, modulating enzyme activity or receptor signaling pathways.
Research into similar compounds suggests that such interactions could contribute to observed biological effects, including potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume